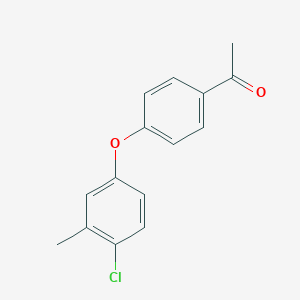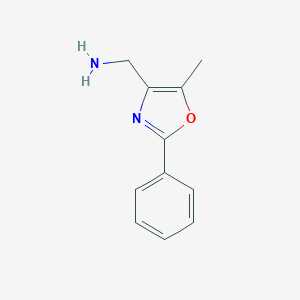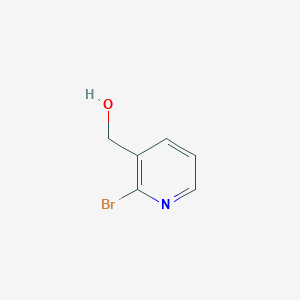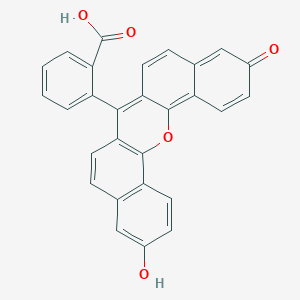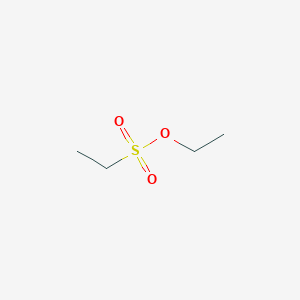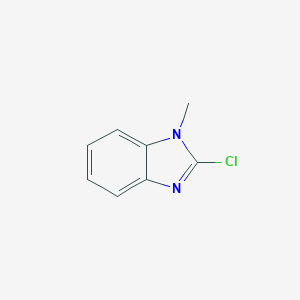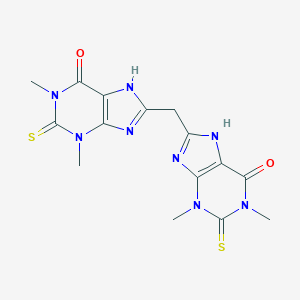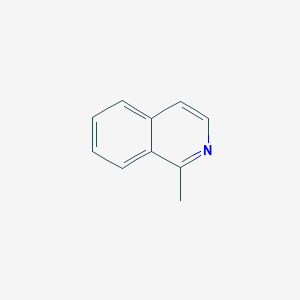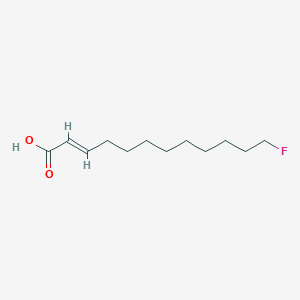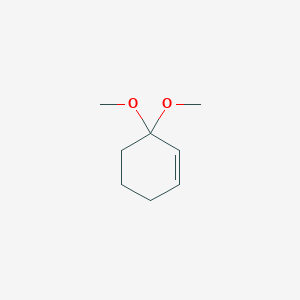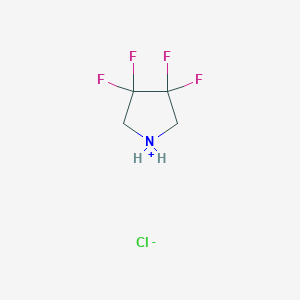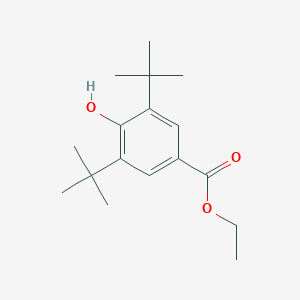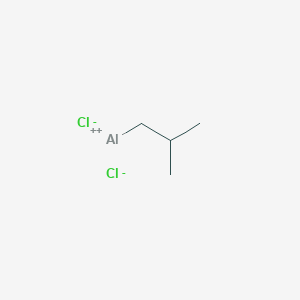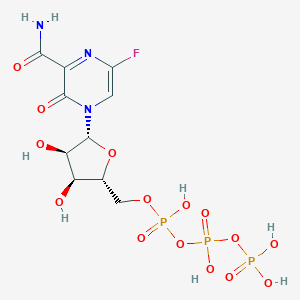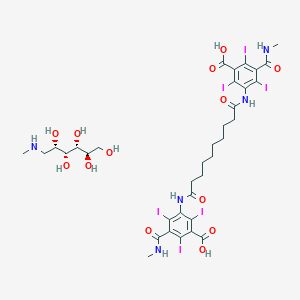
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) is an iodinated contrast agent primarily used in medical imaging, particularly for hepatic computed tomography (CT) scans . It is a compound that combines iosefamate, an iodinated organic molecule, with meglumine, an amino sugar. This combination enhances the solubility and stability of the contrast agent, making it effective for diagnostic imaging.
Vorbereitungsmethoden
The synthesis of iosefamate meglumine involves several steps. The primary synthetic route includes the iodination of an aromatic compound followed by the conjugation with meglumine. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction may produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is employed in biological studies to investigate cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of iosefamate meglumine involves its role as a contrast agent in medical imaging. The iodine atoms in the compound absorb X-rays, creating a contrast between different tissues in the body. This contrast allows for the detailed visualization of internal structures, aiding in the diagnosis of various medical conditions . The molecular targets include the tissues and organs being imaged, with the pathways involving the absorption and scattering of X-rays .
Vergleich Mit ähnlichen Verbindungen
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) can be compared with other iodinated contrast agents such as diatrizoate and iodipamide. While all these compounds serve as contrast agents, iosefamate meglumine is unique due to its specific combination with meglumine, which enhances its solubility and stability . Similar compounds include:
Diatrizoate: Another iodinated contrast agent used in various imaging techniques.
Iodipamide: Used for imaging the biliary system.
Iocarmate: Another contrast agent with similar applications.
Eigenschaften
CAS-Nummer |
10058-41-0 |
|---|---|
Molekularformel |
C35H45I6N5O13 |
Molekulargewicht |
1505.2 g/mol |
IUPAC-Name |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Synonyme |
iosefamate meglumine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


